

physicochemical properties of 7-Bromo-2-phenylquinoline

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Compound of Interest

Compound Name: 7-Bromo-2-phenylquinoline

Cat. No.: B175736

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An In-Depth Technical Guide to the Physicochemical Properties of **7-Bromo-2-phenylquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **7-Bromo-2-phenylquinoline**. Due to the limited availability of experimental data for this specific compound, this document consolidates known information for **7-Bromo-2-phenylquinoline** and its close analog, 7-Bromo-4-hydroxy-2-phenylquinoline. Where experimental data is unavailable, predicted values and data from structurally related compounds are presented to offer a predictive profile. This guide includes detailed experimental protocols for the synthesis and characterization of quinoline derivatives, alongside visualizations of key chemical workflows, to support researchers in their work with this class of compounds.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.^[1] The introduction of various substituents to the quinoline scaffold allows for the modulation of its physicochemical and biological characteristics.^[1] **7-Bromo-2-phenylquinoline**, with a bromine atom at the 7-position and a phenyl group at the 2-

position, is a compound of interest for further functionalization and biological screening. Halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability, while the phenyl group can engage in π - π stacking interactions with biological targets.[\[1\]](#) This guide aims to provide a detailed summary of the known physicochemical properties and relevant experimental methodologies for **7-Bromo-2-phenylquinoline**.

Physicochemical Properties

Quantitative data for **7-Bromo-2-phenylquinoline** is sparse. The following tables summarize the available experimental and predicted data for the target compound and its hydroxylated analog, 7-Bromo-4-hydroxy-2-phenylquinoline, for comparative purposes.

Table 1: Physicochemical Properties of **7-Bromo-2-phenylquinoline**

Property	Value	Source
Molecular Formula	$C_{15}H_{10}BrN$	[2]
Molecular Weight	284.15 g/mol	[2]
Predicted Boiling Point	412.4 ± 30.0 °C at 760 mmHg	[2]
Predicted Density	1.433 ± 0.06 g/cm ³	[2]
Appearance	Not specified	
Melting Point	Not available	
Solubility	Not available	
pKa	Not available	
LogP	Not available	
CAS Number	1203578-65-7	[2]

Table 2: Physicochemical Properties of 7-Bromo-4-hydroxy-2-phenylquinoline

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ BrNO	[3]
Molecular Weight	300.15 g/mol	[3]
Appearance	Brown powder	[4]
Melting Point	Not available	
Solubility	Likely low aqueous solubility, higher in organic solvents	[4]
pKa	Not available	
LogP	Not available	
CAS Number	825620-24-4	[4]

Experimental Protocols

While specific protocols for **7-Bromo-2-phenylquinoline** are not readily available, the following methodologies for the synthesis and characterization of the closely related 7-Bromo-4-hydroxy-2-phenylquinoline and other quinoline derivatives can be adapted.

Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline (Conrad-Limpach Synthesis)

The Conrad-Limpach synthesis is a widely used method for preparing 4-hydroxyquinolines.^[5] It involves the condensation of an aniline with a β -ketoester, followed by thermal cyclization.^[5]

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate)

- Materials: 3-Bromoaniline, Ethyl benzoylacetate, Toluene, Glacial acetic acid (catalyst).^[5]
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.^[5]

- Add a catalytic amount of glacial acetic acid.[5]
- Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.[5]
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]
- After completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.[5]
- The crude product can be purified by recrystallization from a suitable solvent like ethanol. [6]

Step 2: Thermal Cyclization to 7-Bromo-4-hydroxy-2-phenylquinoline

- Materials: Ethyl 3-(3-bromophenylamino)-3-phenylacrylate, High-boiling point solvent (e.g., Dowtherm A or mineral oil).[5]
- Procedure:
 - Add the purified enamine intermediate to a high-boiling point solvent in a reaction vessel equipped for high-temperature reactions.[5]
 - Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen).[6]
 - Maintain this temperature and monitor the reaction progress by TLC.[6]
 - Upon completion, cool the mixture to room temperature. The product may precipitate upon cooling.[6]
 - Collect the precipitated solid by filtration.[5]
 - Wash the crude product with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.[6]
 - Further purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).[6]

- Dry the purified product under vacuum.[6]

Derivatization via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 7-position is suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl substituents.[3]

- Materials: **7-Bromo-2-phenylquinoline** (or its derivative), Arylboronic acid, Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), Base (e.g., K_2CO_3), Solvent (e.g., a mixture of Toluene and Water).[3]
- Procedure:
 - To a reaction vessel, add **7-Bromo-2-phenylquinoline**, the arylboronic acid (1.2 equivalents), and the base (2 equivalents).[3]
 - Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.[3]
 - Add the degassed solvent and the palladium catalyst (e.g., 5 mol%) to the reaction mixture under the inert atmosphere.[3]
 - Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.[3]
 - Upon completion, cool the reaction mixture to room temperature.[3]
 - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
 - Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-2-phenylquinoline.[3]

Characterization Methods

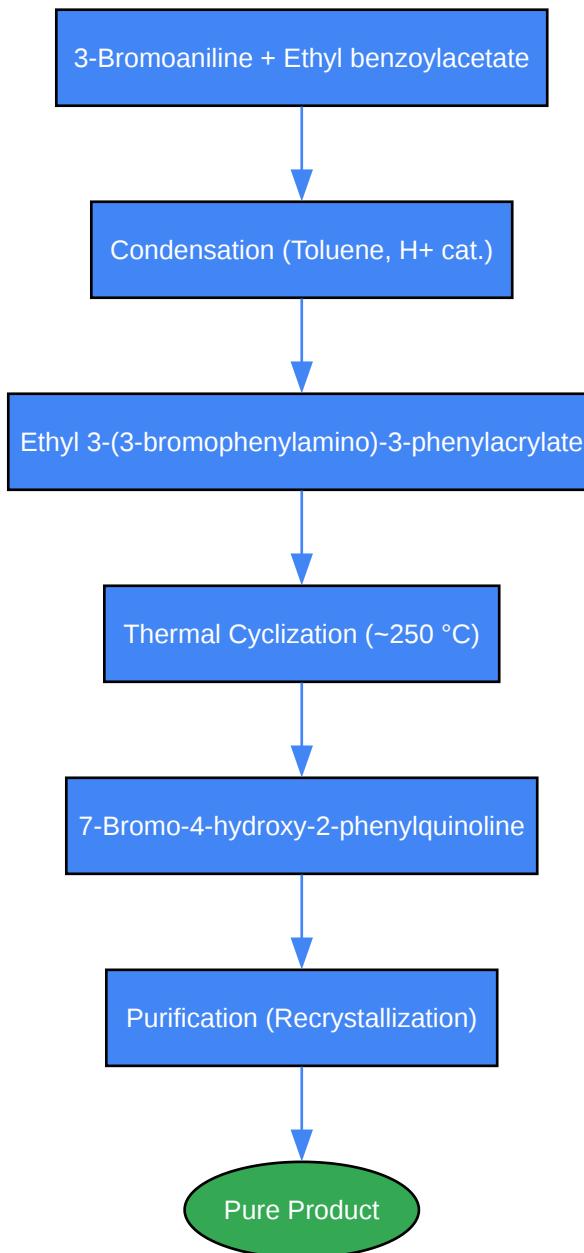
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of synthesized compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Record ^1H and ^{13}C NMR spectra. The ^1H NMR spectrum is expected to show signals in the aromatic region (7-9 ppm). The ^{13}C NMR would show characteristic resonances for the quinoline and phenyl carbons.[7]
- Mass Spectrometry (MS):
 - Protocol: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer. This technique will determine the molecular weight and provide information about the elemental composition and fragmentation pattern.[7]
- UV-Vis Spectroscopy:
 - Protocol: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile). Record the absorbance spectrum over a range of wavelengths (typically 200-800 nm) to determine the maximum absorbance wavelength (λ_{max}).[8]

Mandatory Visualizations

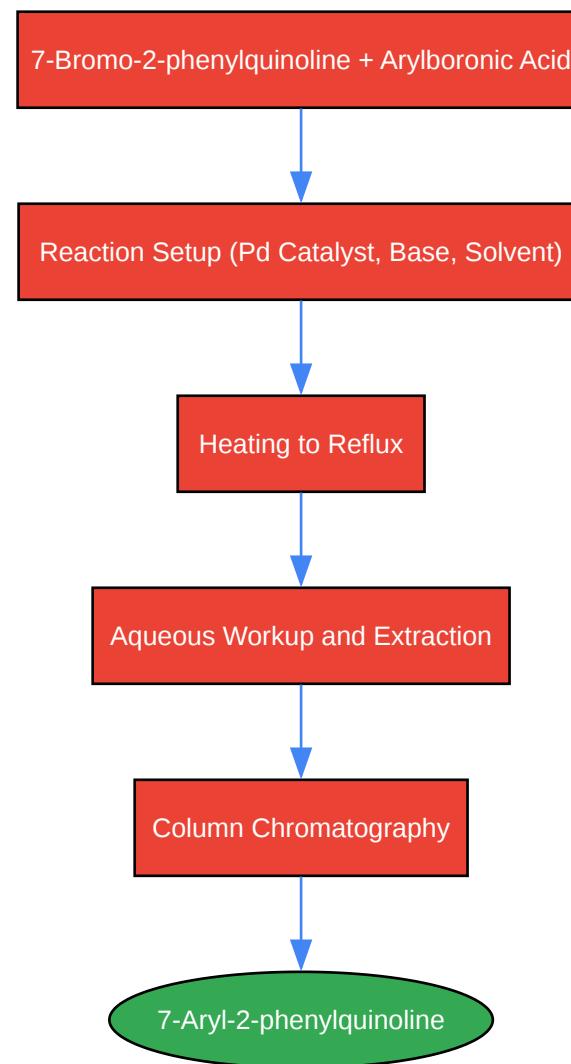
The following diagrams, created using the DOT language, illustrate key experimental workflows.

Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

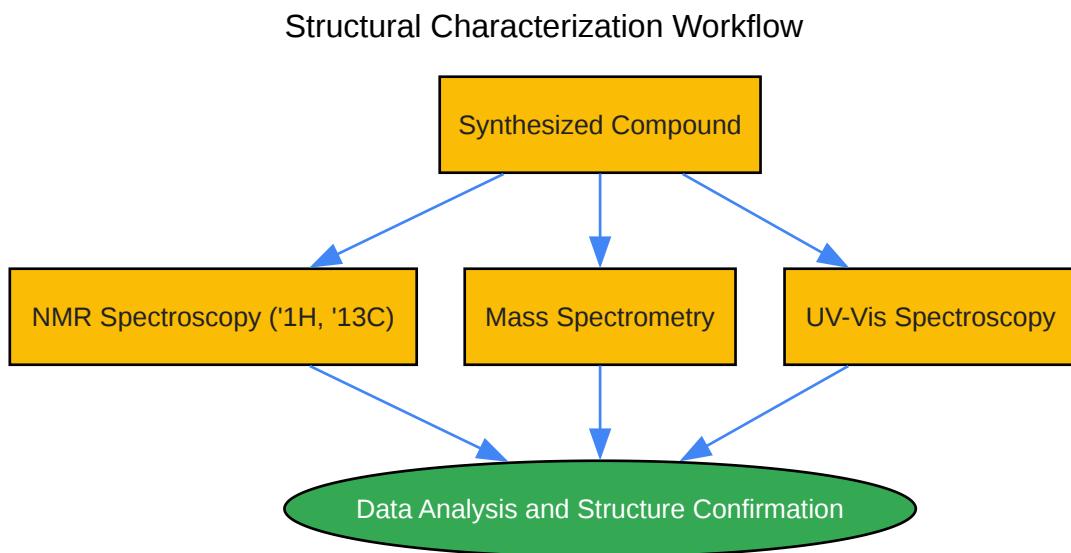
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Caption: Workflow for the Conrad-Limpach Synthesis.

Suzuki-Miyaura Cross-Coupling Reaction

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Caption: Workflow for the Suzuki-Miyaura Cross-Coupling.



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Caption: Workflow for Structural Characterization.

Potential Biological Activities

While no specific biological activity has been reported for **7-Bromo-2-phenylquinoline**, the quinoline scaffold is a well-known pharmacophore. Bromo-substituted quinoline derivatives have been investigated for various therapeutic applications.

- **Anticancer Activity:** Several bromo-substituted quinolines have demonstrated significant antiproliferative effects against various cancer cell lines.^[9] For example, certain bromo- and cyano-substituted 8-hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells.^[9]
- **Anti-HIV Activity:** Some quinoline derivatives containing bromo-substituents have shown potent activity against HIV reverse transcriptase.^[10]

Further research is necessary to determine the specific biological targets and potential therapeutic applications of **7-Bromo-2-phenylquinoline**.

Conclusion

7-Bromo-2-phenylquinoline is a valuable scaffold for the development of novel compounds with potential applications in medicinal chemistry. This technical guide has summarized the currently available, albeit limited, physicochemical data for this compound and its hydroxylated analog. The provided experimental protocols, adapted from related compounds, offer a solid foundation for its synthesis, derivatization, and characterization. The absence of comprehensive experimental data highlights the need for further research to fully elucidate the properties and potential applications of **7-Bromo-2-phenylquinoline**.

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